molecular formula C9H10F3N3O2 B1607947 N1-(4-Nitro-2-trifluoromethyl-phenyl)-ethane-1,2-diamine CAS No. 347355-57-1

N1-(4-Nitro-2-trifluoromethyl-phenyl)-ethane-1,2-diamine

Cat. No.: B1607947
CAS No.: 347355-57-1
M. Wt: 249.19 g/mol
InChI Key: QSTTWRJQEXVTBF-UHFFFAOYSA-N
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Description

N1-(4-Nitro-2-trifluoromethyl-phenyl)-ethane-1,2-diamine is an organic compound with the molecular formula C10H12F3N3O2 It is characterized by the presence of a nitro group and a trifluoromethyl group attached to a phenyl ring, along with an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-Nitro-2-trifluoromethyl-phenyl)-ethane-1,2-diamine typically involves the reaction of 4-nitro-2-(trifluoromethyl)aniline with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

N1-(4-Nitro-2-trifluoromethyl-phenyl)-ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include amino derivatives, nitroso compounds, and various substituted phenyl derivatives. These products can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Basic Characteristics

  • Molecular Formula : C9H10F3N3O2C_9H_{10}F_3N_3O_2
  • Molecular Weight : 249.19 g/mol
  • CAS Number : 347355-57-1

Structure

The compound features a trifluoromethyl group, which enhances its reactivity and solubility in various solvents, making it suitable for diverse applications.

Pharmaceutical Research

N1-(4-Nitro-2-trifluoromethyl-phenyl)-ethane-1,2-diamine has been studied for its potential role as a pharmaceutical intermediate. The nitro and trifluoromethyl groups are known to influence biological activity, making this compound a candidate for the synthesis of new drugs targeting various diseases.

Case Study: Anticancer Activity

Recent studies have indicated that compounds containing similar structural motifs exhibit anticancer properties. For example, derivatives of aromatic amines have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest. Further research is necessary to evaluate the specific effects of this compound in this context.

Material Science

The unique properties of this compound allow it to be used as a building block in the synthesis of advanced materials. Its ability to form stable bonds with other organic compounds is valuable in creating polymers with enhanced thermal and chemical resistance.

Application Example: Polymer Synthesis

In polymer chemistry, the incorporation of such compounds can lead to materials with improved mechanical properties and resistance to environmental degradation. Research is ongoing to explore these applications further.

Environmental Studies

The environmental impact of chemical compounds is a growing concern, and this compound could play a role in studies assessing pollutant degradation or bioaccumulation.

Case Study: Toxicity Assessment

Preliminary assessments indicate that compounds with similar structures may exhibit varying degrees of toxicity toward aquatic organisms. Understanding the environmental fate of this compound is crucial for evaluating its safety and regulatory compliance.

Data Tables

Application AreaDescriptionCurrent Research Status
Pharmaceutical ResearchDrug synthesis intermediatesOngoing studies on anticancer activity
Material SciencePolymer synthesisResearch on mechanical properties
Environmental StudiesToxicity and degradation assessmentsPreliminary assessments underway

Mechanism of Action

The mechanism of action of N1-(4-Nitro-2-trifluoromethyl-phenyl)-ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may inhibit or activate certain pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(4-Nitro-2-trifluoromethyl-phenyl)-ethane-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to similar compounds .

Biological Activity

N1-(4-Nitro-2-trifluoromethyl-phenyl)-ethane-1,2-diamine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H12F3N3O2. The compound features a nitro group and a trifluoromethyl group attached to a phenyl ring, alongside an ethane-1,2-diamine moiety. These functional groups are significant for its biological interactions and reactivity.

Synthesis

The synthesis typically involves the reaction of 4-nitro-2-(trifluoromethyl)aniline with ethylene diamine under controlled conditions, often using solvents like ethanol or methanol at temperatures around 80-100°C. Catalysts may be employed to enhance yields during the process .

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors. The nitro and trifluoromethyl groups modulate the compound's reactivity and binding affinity, potentially leading to inhibition or activation of various biochemical pathways .

Anticancer Potential

Preliminary studies suggest that compounds containing nitro and trifluoromethyl groups can exhibit anticancer activity. For example, certain derivatives have been evaluated for their cytotoxic effects against human tumor cell lines. While direct evidence for this compound’s anticancer properties remains to be fully explored, its structural analogs have demonstrated significant activity against various cancer types .

Case Studies and Research Findings

  • Antiviral Activity : A study exploring the antiviral potentials of similar compounds found that certain nitro-substituted phenyl derivatives exhibited promising results against viral infections. The mechanism often involved interference with viral replication processes .
  • Cytotoxicity Assessments : In vitro assessments have shown that compounds with similar functionalities can lead to apoptosis in cancer cells. The specific pathways activated by this compound require further investigation but could involve mitochondrial dysfunction or caspase activation .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/EC50 ValueReference
4-NitroanilineAntimicrobial25 µg/mL
2-Trifluoromethyl phenolAnticancer15 µM
Nitro-substituted pyrazolesAntiviral0.11 µM
This compoundTBD (to be determined)TBDOngoing Research

Properties

IUPAC Name

N'-[4-nitro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3O2/c10-9(11,12)7-5-6(15(16)17)1-2-8(7)14-4-3-13/h1-2,5,14H,3-4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTTWRJQEXVTBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30387558
Record name N1-(4-Nitro-2-trifluoromethyl-phenyl)-ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347355-57-1
Record name N1-(4-Nitro-2-trifluoromethyl-phenyl)-ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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